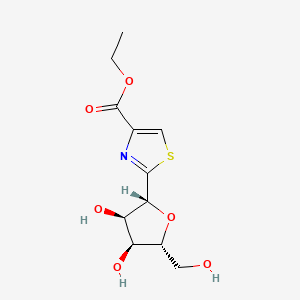![molecular formula C14H13N3OS B8331375 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine](/img/structure/B8331375.png)
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine is a heterocyclic compound that combines a pyridine ring with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The N-monomethylated pyridine derivative is then coupled with 6-methoxybenzothiazole using a Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst and a boronic acid derivative of the benzothiazole.
Purification: The final product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine: A precursor in the synthesis of the target compound.
6-methoxybenzothiazole: Another precursor used in the coupling reaction.
2-aminopyrimidine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpyridin-2-amine is unique due to its combined pyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H13N3OS/c1-15-13-6-3-9(8-16-13)14-17-11-5-4-10(18-2)7-12(11)19-14/h3-8H,1-2H3,(H,15,16) |
InChI Key |
WTPFYRRDZLLVQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester](/img/structure/B8331301.png)






![4-Chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine](/img/structure/B8331354.png)



![7-Oxo-5-trifluoromethyl-7h-thieno[3,2-b]pyran-3-carboxylic acid](/img/structure/B8331388.png)


